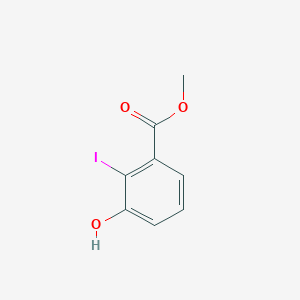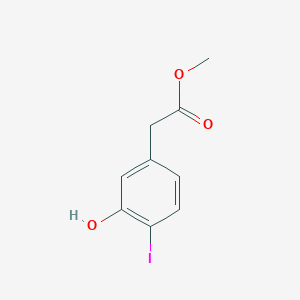(2,4,6-trimethylphenyl)silane CAS No. 185672-19-9](/img/structure/B13352429.png)
[Bis(2,4,6-trimethylphenyl)boranyl](diphenyl)(2,4,6-trimethylphenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,4,6-trimethylphenyl)boranyl(2,4,6-trimethylphenyl)silane: is an organoboron compound that features a boron atom bonded to two 2,4,6-trimethylphenyl groups and a silicon atom bonded to a diphenyl group and another 2,4,6-trimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-trimethylphenyl)boranyl(2,4,6-trimethylphenyl)silane typically involves the reaction of 2,4,6-trimethylphenylboronic acid with diphenylsilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronates.
Reduction: Reduction reactions can target the silicon center, potentially converting it to silanes or silanols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Boronic acids or boronates.
Reduction: Silanes or silanols.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry: The compound is used as a precursor in the synthesis of more complex organoboron and organosilicon compounds. It serves as a building block in the construction of polymers and advanced materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore the potential of this compound in drug delivery systems and as a component in bioactive materials. Its ability to form stable complexes with various biomolecules makes it a candidate for biomedical applications.
Industry: In the industrial sector, the compound is utilized in the production of high-performance materials, including coatings, adhesives, and sealants. Its unique chemical properties contribute to the durability and performance of these materials.
作用機序
The mechanism by which Bis(2,4,6-trimethylphenyl)boranyl(2,4,6-trimethylphenyl)silane exerts its effects involves interactions at the molecular level. The boron and silicon centers can form stable complexes with various substrates, facilitating catalytic processes or enhancing the stability of the resulting products. The aromatic rings provide a platform for further functionalization, allowing the compound to participate in a wide range of chemical reactions.
類似化合物との比較
- Phenyl-bis(2,4,6-trimethylphenyl)borane
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
- Benzaldehyde, 4-[bis(2,4,6-trimethylphenyl)boryl]-
Comparison: Compared to similar compounds, Bis(2,4,6-trimethylphenyl)boranyl(2,4,6-trimethylphenyl)silane exhibits unique properties due to the presence of both boron and silicon centers. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its versatility in various applications. The compound’s stability and reactivity make it a valuable tool in both academic research and industrial applications.
特性
CAS番号 |
185672-19-9 |
|---|---|
分子式 |
C39H43BSi |
分子量 |
550.7 g/mol |
IUPAC名 |
bis(2,4,6-trimethylphenyl)boranyl-diphenyl-(2,4,6-trimethylphenyl)silane |
InChI |
InChI=1S/C39H43BSi/c1-26-20-29(4)37(30(5)21-26)40(38-31(6)22-27(2)23-32(38)7)41(35-16-12-10-13-17-35,36-18-14-11-15-19-36)39-33(8)24-28(3)25-34(39)9/h10-25H,1-9H3 |
InChIキー |
WVHDWQWXYHXLFT-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C=C(C=C5C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


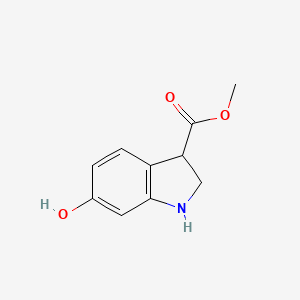
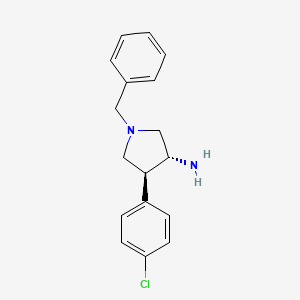
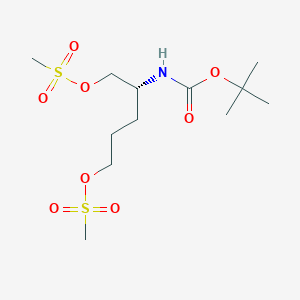
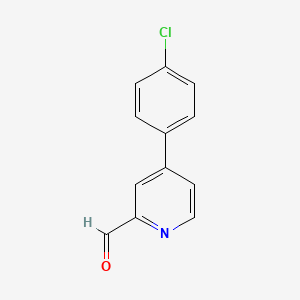
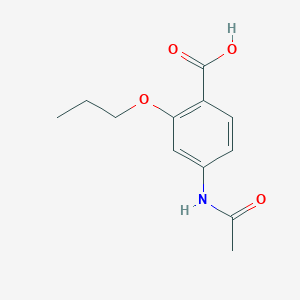
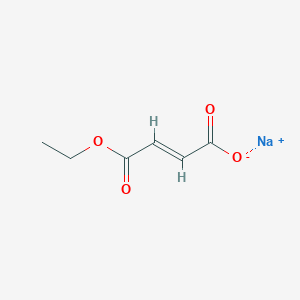

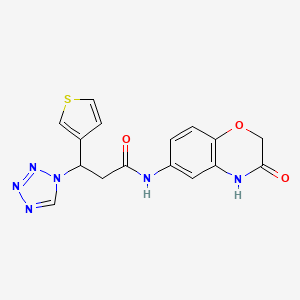


![6-(3-Chloro-4-methoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352410.png)
![3-[(Ethylsulfanyl)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352411.png)
